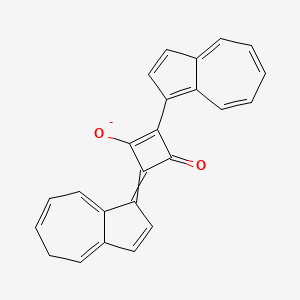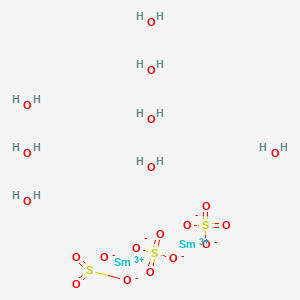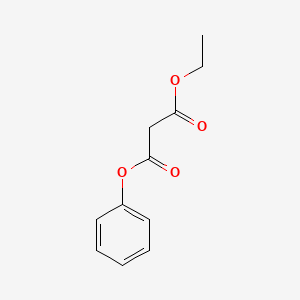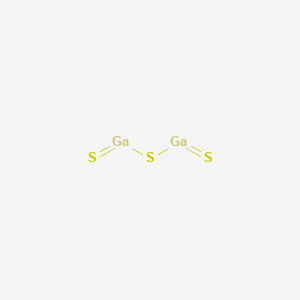
Zirconium carbonate oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconium carbonate oxide is a white, odorless solid at room temperature. It is known for its high melting point and thermal stability, making it stable at high temperatures. This compound is slightly soluble in water and almost insoluble in acid, but it dissolves in lye . This compound has found applications in various fields due to its unique properties.
Mechanism of Action
Target of Action
Zirconium carbonate oxide, also known as zirconia, primarily targets various industrial and biomedical applications due to its unique properties . It is used as a catalyst in chemical reactions, such as the Meerwein–Ponndorf–Verley reduction of HMF and furfural . In the biomedical field, zirconia nanoparticles have shown potential as anticancer, antibacterial, and antioxidant agents .
Mode of Action
The interaction of this compound with its targets is primarily physical or chemical. For instance, in industrial applications, this compound can undergo a process called sintering, which yields a compact and durable substance amenable to various configurations . In biomedical applications, zirconia nanoparticles interact with biological entities, potentially leading to anticancer, antibacterial, and antioxidant effects .
Biochemical Pathways
For instance, they may interact with cancer cells, bacteria, and oxidative stress pathways, leading to anticancer, antibacterial, and antioxidant effects, respectively .
Pharmacokinetics
It’s known that this compound can be produced by the thermal decomposition of zirconium carbonate, an amorphous solid .
Result of Action
The action of this compound results in various effects depending on its application. In industrial applications, it can act as a catalyst, facilitating chemical reactions . In biomedical applications, zirconia nanoparticles can exhibit anticancer, antibacterial, and antioxidant effects . Moreover, the interaction of this compound with its environment can lead to changes in its phase and morphology, affecting its properties and applications .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound can be affected by the plasma torch power and the gas flow rate, which can influence the composition and morphology of the resulting product .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of zirconium carbonate oxide can be achieved through several methods. One common approach involves the reaction of zirconium salts with carbonate sources under controlled conditions. For instance, zirconium nitrate can be reacted with potassium hydroxide to obtain crystalline zirconium oxide . Other methods include hydrothermal, solvothermal, sol-gel, microwave, solution combustion, and co-precipitation techniques .
Industrial Production Methods: Industrial production of this compound often involves the use of zirconium dioxide and calcium carbonate. The mixture is subjected to high temperatures, typically between 1300°C and 1500°C, to achieve the desired compound . Another method includes electric arc fusion of zirconium dioxide and calcium carbonate at temperatures around 2200°C to 2300°C .
Chemical Reactions Analysis
Types of Reactions: Zirconium carbonate oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. It can act as a catalyst in organic synthesis, facilitating reactions such as amination, Michael addition, and oxidation . Additionally, it can participate in acylation reactions with acetyl chloride to produce methyl esters .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include zirconium chloride, acetyl chloride, and various organic compounds. The conditions for these reactions often involve moderate to high temperatures and the presence of catalysts to enhance reaction rates .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction type. For example, in acylation reactions, the primary products are methyl esters . In oxidation reactions, the products can vary based on the organic substrates used .
Scientific Research Applications
Zirconium carbonate oxide has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various organic reactions, including hydrogen transfer and Meerwein–Ponndorf–Verley reduction . In biology and medicine, zirconium oxide nanoparticles exhibit anticancer, antibacterial, and antioxidant properties, making them useful in drug delivery and tissue engineering . Industrially, this compound is employed in the production of ceramics, refractories, and electronic materials due to its superior mechanical and thermal properties .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to zirconium carbonate oxide include zirconium dioxide, zirconium chloride, and zirconium hydroxide . These compounds share some properties with this compound but differ in their specific applications and reactivity.
Uniqueness: this compound is unique due to its high thermal stability and specific solubility characteristics. Unlike zirconium dioxide, which is primarily used in ceramics and refractories, this compound finds applications in catalysis and organic synthesis . Its ability to dissolve in lye but remain insoluble in acid distinguishes it from other zirconium compounds .
Properties
CAS No. |
12671-00-0 |
|---|---|
Molecular Formula |
CH2O5Zr-2 |
Molecular Weight |
185.25 g/mol |
InChI |
InChI=1S/CH2O3.H2O.O.Zr/c2-1(3)4;;;/h(H2,2,3,4);1H2;;/p-2 |
InChI Key |
YWBVOWRHAAXQCU-UHFFFAOYSA-L |
Canonical SMILES |
C(=O)([O-])[O-].O.[O].[Zr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B1143682.png)








